Lanthanum oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lanthanum oxide, also known as lanthana, is an inorganic compound containing the rare earth element lanthanum and oxygen . It is a white solid that is insoluble in water, but dissolves in acidic solutions . Lanthanum oxide absorbs moisture from air and converts to lanthanum hydroxide . It has p-type semiconducting properties and a band gap of approximately 5.8 eV .

Synthesis Analysis

Lanthanum oxide can be synthesized by various methods. One approach involves the thermolysis of nano-sized Lanthanum (III) supramolecule as a novel precursor . Another method involves the precipitation of nominal La(OH)3 from aqueous solution using a combination of 2.5% NH3 and the surfactant sodium dodecyl sulfate followed by heating and stirring for 24 hours at 80 °C .

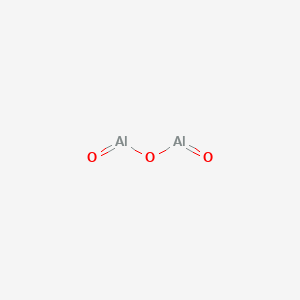

Molecular Structure Analysis

At low temperatures, Lanthanum oxide has an A-M2O3 hexagonal crystal structure. The La3+ metal atoms are surrounded by a 7 coordinate group of O2− atoms, the oxygen ions are in an octahedral shape around the metal atom and there is one oxygen ion above one of the octahedral faces .

Chemical Reactions Analysis

Lanthanum oxide reacts with atmospheric oxygen to form La2O3 . This is generally a slow oxidation process that occurs at room temperature, forming a thin protective oxide layer on the surface of the metal . This layer prevents further oxidation and is one of the reasons why lanthanum doesn’t corrode easily in air .

Physical And Chemical Properties Analysis

Lanthanum oxide is a white, odorless solid that is soluble in dilute acid but insoluble in water . It has the lowest lattice energy of the rare earth oxides, with very high dielectric constant, ε = 27 . Its average room temperature resistivity is 10 kΩ·cm, which decreases with an increase in temperature .

作用机制

安全和危害

属性

CAS 编号 |

12680-02-3 |

|---|---|

产品名称 |

Lanthanum oxide |

分子式 |

C9H8N2O2 |

分子量 |

0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。